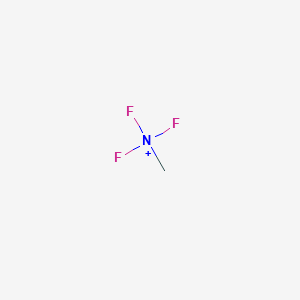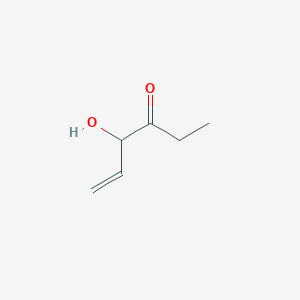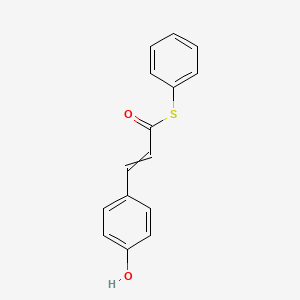
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound with the molecular formula C15H12O2S It is characterized by the presence of a phenyl group attached to a prop-2-enethioate moiety, which is further substituted with a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxybenzaldehyde with phenylthiol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and purity of the compound. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenyl and hydroxyphenyl groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved may include redox reactions and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-methyl 3-(4-hydroxyphenyl)prop-2-enethioate
- 1-(2-hydroxyphenyl)-2-phenyl-3-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-1-(2,4-bis(methoxymethoxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyphenyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
171781-65-0 |
|---|---|
Molekularformel |
C15H12O2S |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
S-phenyl 3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H |
InChI-Schlüssel |
VLUIGAOFASAWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


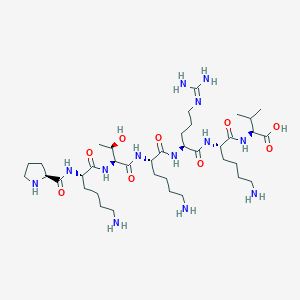
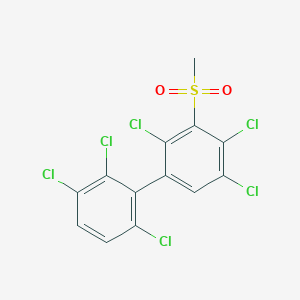
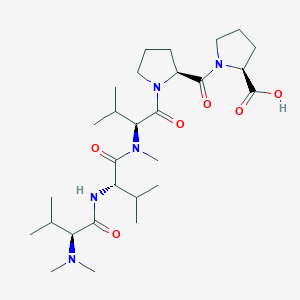

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
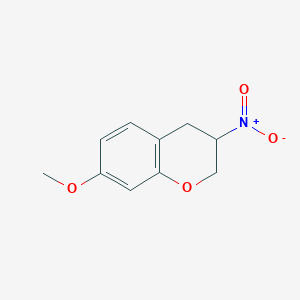
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)

![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
